TETRA-O-CRESOL ORTHOSILICATE
Overview
Description
TETRA-O-CRESOL ORTHOSILICATE is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicic acid core bonded to four 2-methylphenyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester typically involves the esterification of silicic acid with 2-methylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this process include silicic acid and 2-methylphenol, along with a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester involves large-scale esterification reactions. The process is optimized to achieve high yields and purity of the final product. Industrial production methods may include continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
TETRA-O-CRESOL ORTHOSILICATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield silicic acid and 2-methylphenol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Substitution: Various reagents, including alkyl halides and organometallic compounds, are used for substitution reactions.
Major Products Formed
Hydrolysis: Silicic acid and 2-methylphenol.
Oxidation: Oxidized derivatives of the original ester.
Substitution: New organosilicon compounds with substituted functional groups.
Scientific Research Applications
TETRA-O-CRESOL ORTHOSILICATE has a wide range of applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.
Nanotechnology: Utilized in the fabrication of nanostructured materials and devices.
Biology and Medicine:
Mechanism of Action
The mechanism of action of silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis, releasing silicic acid and 2-methylphenol, which can further participate in various biochemical processes. The compound’s unique structure allows it to interact with specific molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Silicic acid (H4SiO4), tetraethyl ester: Similar in structure but with ethyl groups instead of 2-methylphenyl groups.
Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester: Contains 1-methylethyl groups instead of 2-methylphenyl groups.
Uniqueness
TETRA-O-CRESOL ORTHOSILICATE is unique due to the presence of 2-methylphenyl ester groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science, catalysis, and nanotechnology, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tetrakis(2-methylphenyl) silicate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4Si/c1-21-13-5-9-17-25(21)29-33(30-26-18-10-6-14-22(26)2,31-27-19-11-7-15-23(27)3)32-28-20-12-8-16-24(28)4/h5-20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMWZRUDJDOLDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O[Si](OC2=CC=CC=C2C)(OC3=CC=CC=C3C)OC4=CC=CC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066106 | |
Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16714-40-2 | |
Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16714-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-methylphenyl) orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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